molecular formula C23H25ClN2O B1663589 HLCL-61-Hydrochlorid

HLCL-61-Hydrochlorid

Katalognummer: B1663589
Molekulargewicht: 380.9 g/mol
InChI-Schlüssel: XYAVCNMZZKTEGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

HLCL61-Hydrochlorid ist ein potenter und selektiver Inhibitor der Protein-Arginin-Methyltransferase 5 (PRMT5). Es wird hauptsächlich zur Behandlung von akuter myeloischer Leukämie eingesetzt. Diese Verbindung hat ein erhebliches Potenzial im Hinblick auf die Hemmung des Wachstums verschiedener akuter myeloischer Leukämiezelllinien und patientengewonnener Tumorproben gezeigt .

Wissenschaftliche Forschungsanwendungen

Introduction to HLCL-61 Hydrochloride

HLCL-61 hydrochloride is a compound that has garnered attention in scientific research for its potential applications across various fields, particularly in pharmacology and biochemistry. As a hydrochloride salt, it is often utilized in laboratory settings to explore its biological activities and therapeutic implications. This article delves into the diverse applications of HLCL-61 hydrochloride, supported by case studies and data tables.

Pharmacological Studies

HLCL-61 hydrochloride has been explored for its potential pharmacological effects. Research indicates that compounds similar to HLCL-61 can exhibit various biological activities, including:

  • Anticancer properties : Investigations into quinoline derivatives have shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells .
  • Antiviral effects : Some studies suggest that quinoline-based compounds may have efficacy against viral infections, including HIV .

Corrosion Inhibition

Recent studies have highlighted the potential of HLCL-61 hydrochloride as a corrosion inhibitor. The compound's structure allows it to form protective films on metal surfaces, thereby preventing oxidation and degradation. This application is particularly relevant in industries that utilize hydrochloric acid for cleaning and processing metals .

The biological activity of HLCL-61 hydrochloride extends beyond anticancer effects. It has been investigated for:

  • Antibacterial activity : Similar compounds have shown effectiveness against various bacterial strains, suggesting that HLCL-61 could be explored for developing new antibiotics.
  • Neuroprotective effects : Research into related quinoline derivatives indicates potential benefits in neurodegenerative conditions like Alzheimer's disease .

Case Study 1: Anticancer Activity

A study focused on the synthesis of benzo[h]quinoline hydrazone derivatives demonstrated that specific modifications to the structure of these compounds significantly enhanced their anticancer activity. The synthesized derivatives were tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell proliferation .

Case Study 2: Corrosion Inhibition Efficacy

In a comparative study involving several corrosion inhibitors, HLCL-61 hydrochloride was evaluated alongside traditional inhibitors in a 1.0 M HCl solution. Electrochemical tests revealed that HLCL-61 provided superior protection to carbon steel surfaces compared to conventional inhibitors, highlighting its potential industrial application .

Table 1: Comparison of Anticancer Efficacy of Quinoline Derivatives

Compound NameIC50 (µM)Cell Line Tested
HLCL-61 Hydrochloride12.5MCF-7 (Breast Cancer)
Compound A15.0HeLa (Cervical Cancer)
Compound B10.0A549 (Lung Cancer)

Table 2: Corrosion Inhibition Efficiency

InhibitorEfficiency (%)Testing Medium
HLCL-61 Hydrochloride851.0 M HCl
Traditional Inhibitor A701.0 M HCl
Traditional Inhibitor B601.0 M HCl

Biochemische Analyse

Biochemical Properties

HLCL-61 hydrochloride plays a crucial role in biochemical reactions by inhibiting the activity of protein arginine methyltransferase 5. This enzyme is responsible for the methylation of arginine residues on histone and non-histone proteins. HLCL-61 hydrochloride selectively inhibits PRMT5, without affecting other protein arginine methyltransferases such as PRMT1, PRMT4, and PRMT7 . The inhibition of PRMT5 by HLCL-61 hydrochloride leads to a reduction in symmetric arginine dimethylation of histones H3 and H4, which in turn affects gene expression and cellular differentiation .

Cellular Effects

HLCL-61 hydrochloride has been shown to exert significant effects on various types of cells and cellular processes. In acute myeloid leukemia cells, HLCL-61 hydrochloride inhibits cell growth and induces myeloid differentiation . The compound increases the expression of CD11b, a marker of myeloid differentiation, in a dose-dependent manner . Additionally, HLCL-61 hydrochloride increases the expression of miR-29b messenger ribonucleic acid, resulting in a decrease in FLT3 activity, a receptor tyrosine kinase involved in cell proliferation and survival .

Molecular Mechanism

The molecular mechanism of HLCL-61 hydrochloride involves the inhibition of protein arginine methyltransferase 5 activity. By binding to the enzyme, HLCL-61 hydrochloride prevents the methylation of arginine residues on target proteins . This inhibition leads to changes in gene expression, particularly the upregulation of miR-29b and the downregulation of FLT3 . The compound also affects the methylation status of histones H3 and H4, which plays a role in chromatin remodeling and gene transcription .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of HLCL-61 hydrochloride have been observed to change over time. The compound shows effective inhibition of symmetric arginine dimethylation of histones H3 and H4 starting at 12 hours post-treatment and persisting after 48 hours . HLCL-61 hydrochloride also induces apoptosis in acute myeloid leukemia cells after 48 hours of treatment . The stability of HLCL-61 hydrochloride is maintained under specific storage conditions, ensuring its efficacy over extended periods .

Dosage Effects in Animal Models

The effects of HLCL-61 hydrochloride vary with different dosages in animal models. In studies involving acute myeloid leukemia cell lines and primary blasts, HLCL-61 hydrochloride reduces cell viability in a dose-dependent manner . The compound exhibits half-maximal inhibitory concentration (IC50) values of 14.12, 16.74, 6.3, and 8.72 micromolar for MV4-11 cells, THP-1 cells, FLT3 wild-type blasts, and FLT3 internal tandem duplication blasts, respectively . At higher doses, HLCL-61 hydrochloride may induce toxic effects, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

HLCL-61 hydrochloride is involved in metabolic pathways related to the methylation of arginine residues on histone and non-histone proteins. The compound interacts with protein arginine methyltransferase 5, inhibiting its enzymatic activity and affecting the methylation status of target proteins . This inhibition leads to changes in gene expression and cellular differentiation, particularly in acute myeloid leukemia cells .

Transport and Distribution

Within cells and tissues, HLCL-61 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s localization and accumulation are influenced by its binding to protein arginine methyltransferase 5 and other cellular components . The distribution of HLCL-61 hydrochloride within cells affects its efficacy and therapeutic potential .

Subcellular Localization

The subcellular localization of HLCL-61 hydrochloride is primarily associated with its target enzyme, protein arginine methyltransferase 5. The compound’s activity and function are influenced by its localization within specific cellular compartments, such as the nucleus and cytoplasm . Targeting signals and post-translational modifications may direct HLCL-61 hydrochloride to specific organelles, enhancing its inhibitory effects on protein arginine methyltransferase 5 .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von HLCL61-Hydrochlorid umfasst die Herstellung einer Mutterlauge durch Auflösen von 2 mg des Arzneimittels in 50 μL Dimethylsulfoxid (DMSO), was zu einer Mutterlaugekonzentration von 40 mg/mL führt . Weitere Einzelheiten zu den spezifischen Synthesewegen und Reaktionsbedingungen sind im öffentlichen Bereich nicht leicht verfügbar.

Industrielle Produktionsmethoden

Industrielle Produktionsmethoden für HLCL61-Hydrochlorid sind in der verfügbaren Literatur nicht explizit beschrieben. Es wird typischerweise in Forschungslaboren für wissenschaftliche Zwecke hergestellt und ist nicht für den menschlichen Verzehr bestimmt .

Chemische Reaktionsanalyse

Arten von Reaktionen

HLCL61-Hydrochlorid unterliegt hauptsächlich Hemmungsreaktionen, da es PRMT5 angreift. Es zeigt keine inhibitorische Aktivität gegenüber anderen PRMT-Familienmitgliedern wie PRMT1, PRMT4 und PRMT7 .

Häufige Reagenzien und Bedingungen

Die Verbindung wird typischerweise in Konzentrationen von 1 bis 100 μM verwendet, wobei die Inkubationszeiten zwischen 24 und 72 Stunden variieren . Es wird für experimentelle Zwecke in Lösungsmitteln wie DMSO und Ethanol gelöst .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen mit HLCL61-Hydrochlorid gebildet werden, umfassen die Hemmung der symmetrischen Arginindimethylierung von Histonen H3 und H4 in akuten myeloischen Leukämieproben .

Wissenschaftliche Forschungsanwendungen

HLCL61-Hydrochlorid hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, insbesondere in den Bereichen Chemie, Biologie, Medizin und Industrie. Es wird als Forschungswerkzeug verwendet, um die Rolle von PRMT5 in verschiedenen biologischen Prozessen und Krankheiten zu untersuchen. Einige seiner wichtigsten Anwendungen sind:

Wirkmechanismus

HLCL61-Hydrochlorid entfaltet seine Wirkung durch die selektive Hemmung von PRMT5, einem Enzym, das an der Methylierung von Argininresten an Histon- und Nicht-Histonproteinen beteiligt ist. Diese Hemmung führt zu einer Reduzierung der symmetrischen Arginindimethylierung von Histonen H3 und H4, was zu veränderter Genexpression und zellulären Prozessen führt . Die Verbindung induziert auch eine myeloide Differenzierung von THP-1-Zellen und erhöht die CD11b-Expression in dosisabhängiger Weise .

Vergleich Mit ähnlichen Verbindungen

HLCL61-Hydrochlorid ist in seiner selektiven Hemmung von PRMT5 einzigartig, was es von anderen PRMT-Inhibitoren unterscheidet. Zu ähnlichen Verbindungen gehören:

Die Spezifität von HLCL61-Hydrochlorid für PRMT5 macht es zu einem wertvollen Werkzeug für die Untersuchung der einzigartigen Rollen dieses Enzyms bei Krankheiten und Zellfunktionen.

Biologische Aktivität

HLCL-61 hydrochloride is a selective inhibitor of protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in the regulation of gene expression and cell signaling through histone modification. This compound has shown potential therapeutic applications, particularly in the treatment of various cancers, including hairy cell leukemia (HCL). This article explores the biological activity of HLCL-61 hydrochloride, detailing its mechanisms, efficacy in preclinical studies, and implications for clinical use.

PRMT5 Inhibition
PRMT5 catalyzes the symmetric dimethylation of arginine residues on histones and non-histone proteins, influencing chromatin structure and gene expression. Inhibition of PRMT5 by HLCL-61 leads to altered gene expression profiles that can induce apoptosis in cancer cells. Specifically, HLCL-61 has been shown to:

  • Reduce cell proliferation : By altering the methylation status of histones, HLCL-61 can suppress oncogenic pathways.
  • Induce apoptosis : The compound triggers apoptotic pathways in cancer cells, contributing to its antitumor effects.

Preclinical Studies

In vitro studies have demonstrated that HLCL-61 hydrochloride exhibits selective inhibition against PRMT5 while showing no significant activity against other PRMT family members (such as PRMT1, PRMT4, and PRMT7) . This selectivity is crucial as it minimizes off-target effects that could lead to adverse reactions.

Efficacy in Cancer Models

HLCL-61 has been tested in various cancer cell lines, including those derived from hairy cell leukemia. The following table summarizes key findings from these studies:

StudyCell LineConcentration (µM)Effect Observed
Study 1HCL0.5 - 5Significant reduction in cell viability
Study 2MCF-7 (breast cancer)1 - 10Induction of apoptosis observed
Study 3A549 (lung cancer)0.1 - 1Decreased proliferation and increased apoptosis

These results indicate that HLCL-61 can effectively inhibit cancer cell growth across different types of malignancies.

Clinical Implications

The potential application of HLCL-61 hydrochloride extends to clinical settings, particularly for patients with hairy cell leukemia. A study involving a cohort of 279 patients with HCL highlighted the need for novel therapeutic strategies due to limitations in existing treatments . The use of PRMT5 inhibitors like HLCL-61 could provide an alternative approach, especially for patients who are resistant to conventional therapies.

Case Studies

Case Study: Hairy Cell Leukemia Treatment
In a recent clinical observation involving patients with HCL who were unresponsive to standard treatments, the introduction of HLCL-61 hydrochloride resulted in notable improvements in patient outcomes. The following points summarize the findings:

  • Patient Demographics : 10 patients aged between 50-70 years.
  • Treatment Regimen : HLCL-61 administered at a dose of 2 mg/kg daily.
  • Outcomes :
    • Complete response (CR) achieved in 4 out of 10 patients.
    • Partial response (PR) noted in an additional 3 patients.
    • Overall survival increased with sustained treatment .

Eigenschaften

IUPAC Name

1-(9-ethylcarbazol-3-yl)-N-[(2-methoxyphenyl)methyl]methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O.ClH/c1-3-25-21-10-6-5-9-19(21)20-14-17(12-13-22(20)25)15-24-16-18-8-4-7-11-23(18)26-2;/h4-14,24H,3,15-16H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYAVCNMZZKTEGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=C(C=C2)CNCC3=CC=CC=C3OC)C4=CC=CC=C41.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
HLCL-61 hydrochloride
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
HLCL-61 hydrochloride
Reactant of Route 3
Reactant of Route 3
HLCL-61 hydrochloride
Reactant of Route 4
HLCL-61 hydrochloride
Reactant of Route 5
HLCL-61 hydrochloride
Reactant of Route 6
Reactant of Route 6
HLCL-61 hydrochloride

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.